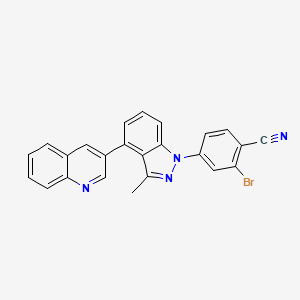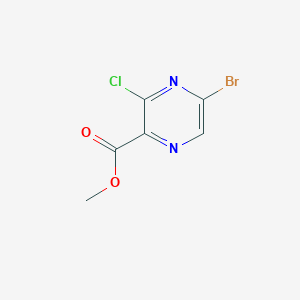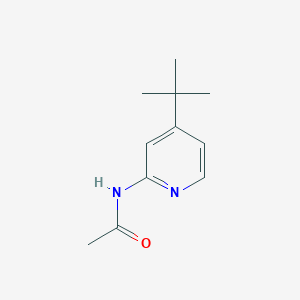
2-(1,3,3-Trimethylcyclohexyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3,3-Trimethylcyclohexyl)acetic acid: is an organic compound with the molecular formula C11H20O2. It is a derivative of cyclohexane, featuring a carboxylic acid functional group attached to a cyclohexane ring substituted with three methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,3-Trimethylcyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 1,3,3-trimethylcyclohexanol.
Oxidation: The alcohol group is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Acidification: The resulting carboxylate salt is acidified to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes, such as:
Catalytic Oxidation: Using catalysts to enhance the oxidation process.
Continuous Flow Reactors: Implementing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
化学反应分析
Types of Reactions
2-(1,3,3-Trimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The hydrogen atom of the carboxylic acid group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) for halogenation, or amines for amidation.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: 1,3,3-Trimethylcyclohexanol.
Substitution: Various substituted derivatives, depending on the reagents used.
科学研究应用
2-(1,3,3-Trimethylcyclohexyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1,3,3-Trimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, leading to its observed effects. For example, it could inhibit or activate specific enzymes, affecting metabolic processes.
相似化合物的比较
Similar Compounds
2-(3,3,5-Trimethylcyclohexyl)acetic acid: A closely related compound with similar structural features.
Cyclohexaneacetic acid: Another derivative of cyclohexane with a carboxylic acid group.
Uniqueness
2-(1,3,3-Trimethylcyclohexyl)acetic acid is unique due to its specific substitution pattern on the cyclohexane ring, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C11H20O2 |
|---|---|
分子量 |
184.27 g/mol |
IUPAC 名称 |
2-(1,3,3-trimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3,8-10)7-9(12)13/h4-8H2,1-3H3,(H,12,13) |
InChI 键 |
CROZGJKFMXIQPW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(C1)(C)CC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13869080.png)

![1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B13869090.png)
![2-nitro-N-[2-(3-pyridinyl)ethyl]aniline](/img/structure/B13869099.png)
![6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline](/img/structure/B13869105.png)
![3-Iodo-7-methylpyrrolo[2,3-b]pyridine](/img/structure/B13869110.png)


![4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B13869149.png)

![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine](/img/structure/B13869156.png)
